Dinonyl 2-[(2-methylphenyl)methyl]butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinonyl 2-[(2-methylphenyl)methyl]butanedioate is an organic compound with the molecular formula C30H50O4. It is characterized by its complex structure, which includes multiple bonds, aromatic rings, and ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dinonyl 2-[(2-methylphenyl)methyl]butanedioate typically involves esterification reactions. One common method is the reaction between 2-[(2-methylphenyl)methyl]butanedioic acid and nonanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dinonyl 2-[(2-methylphenyl)methyl]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Dinonyl 2-[(2-methylphenyl)methyl]butanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dinonyl 2-[(2-methylphenyl)methyl]butanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological pathways. The aromatic ring may also participate in π-π interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dinonyl 2-[(2-methylphenyl)methyl]butanedioate: Unique due to its specific ester and aromatic structure.
Dinonyl 2-[(2-ethylphenyl)methyl]butanedioate: Similar structure but with an ethyl group instead of a methyl group.
Dinonyl 2-[(2-propylphenyl)methyl]butanedioate: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of ester and aromatic groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
5859-37-0 |
---|---|
Molekularformel |
C30H50O4 |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
dinonyl 2-[(2-methylphenyl)methyl]butanedioate |
InChI |
InChI=1S/C30H50O4/c1-4-6-8-10-12-14-18-22-33-29(31)25-28(24-27-21-17-16-20-26(27)3)30(32)34-23-19-15-13-11-9-7-5-2/h16-17,20-21,28H,4-15,18-19,22-25H2,1-3H3 |
InChI-Schlüssel |
AZYNLGZUAXFDNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CC(CC1=CC=CC=C1C)C(=O)OCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.